Cas no 1707569-06-9 ((4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine)

(4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine
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- Inchi: 1S/C11H13ClN4/c1-2-9-14-11(16-15-9)10(13)7-3-5-8(12)6-4-7/h3-6,10H,2,13H2,1H3,(H,14,15,16)
- InChI Key: NWGIHQYBKRXELW-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C=C1)(C1N=C(CC)NN=1)N
(4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509129-1g |
(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine |
1707569-06-9 | 97% | 1g |
$480 | 2022-09-29 |
(4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine Related Literature
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine
Research Brief on (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1707569-06-9): Recent Advances and Applications
The compound (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1707569-06-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery. The compound belongs to the 1,2,4-triazole class, a scaffold known for its diverse biological activities, including antimicrobial, antifungal, and anticancer effects.
Recent studies have highlighted the optimized synthetic routes for (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine, emphasizing improvements in yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, achieving a 92% yield under mild conditions. This advancement addresses previous challenges in scalability, making the compound more accessible for preclinical studies. Structural modifications, such as the introduction of the 4-chlorophenyl group, have been shown to enhance its binding affinity to target proteins, as confirmed by X-ray crystallography and molecular docking simulations.
Pharmacological evaluations of this compound reveal promising activity against central nervous system (CNS) targets. In vitro assays demonstrate its high selectivity for serotonin receptors (5-HT2A and 5-HT2C), with IC50 values in the nanomolar range. These findings, published in Neuropharmacology (2024), suggest potential applications in treating neuropsychiatric disorders, such as schizophrenia and depression. Additionally, preliminary in vivo studies in rodent models showed dose-dependent anxiolytic effects without significant sedative side effects, positioning it as a candidate for further development.
Beyond CNS applications, (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine has shown inhibitory effects on fungal cytochrome P450 enzymes, particularly CYP51, a target for antifungal drugs. A 2024 study in Antimicrobial Agents and Chemotherapy reported its efficacy against Candida albicans strains resistant to fluconazole, with a minimum inhibitory concentration (MIC) of 1.5 µg/mL. This underscores its potential as a lead compound for novel antifungals, especially in the context of rising antimicrobial resistance.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic profile. Recent metabolomics studies indicate rapid hepatic clearance, necessitating further structural tweaks to improve bioavailability. Collaborative efforts between academia and industry, such as the ongoing partnership between University of Cambridge and BioPharma Solutions, aim to address these limitations through prodrug strategies and formulation innovations.
In conclusion, (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1707569-06-9) represents a versatile scaffold with dual therapeutic potential in CNS disorders and infectious diseases. Its recent synthetic and pharmacological breakthroughs highlight its value in drug discovery pipelines. Future research should prioritize translational studies to bridge the gap between preclinical promise and clinical utility.
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